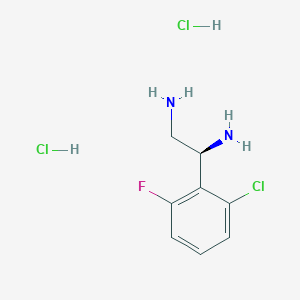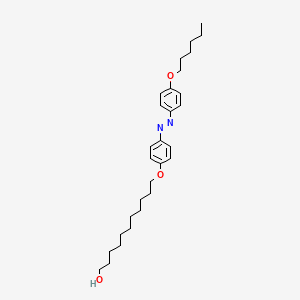
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol is a synthetic organic compound with the molecular formula C29H44N2O3 and a molecular weight of 468.67 g/mol This compound is characterized by the presence of a diazenyl group (–N=N–) and a hexyloxy group (–O–C6H13) attached to a phenyl ring, which is further connected to an undecanol chain
Vorbereitungsmethoden
The synthesis of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves several steps. One common method includes the following steps :
Diazotization: The starting material, 4-hexyloxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylundecanol in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazenyl group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials, particularly in the development of liquid crystals and photoresponsive materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes, such as vision and photosynthesis.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, where its photoresponsive properties can be utilized to control the release of therapeutic agents.
Industry: It is used in the production of dyes, pigments, and coatings due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves its ability to undergo reversible trans-cis isomerization upon exposure to light . This photoisomerization process changes the molecular geometry and polarity of the compound, which can affect its interaction with other molecules and materials. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or altering the properties of materials in industrial applications.
Vergleich Mit ähnlichen Verbindungen
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol can be compared with other similar compounds, such as :
4-((4-(Hexyloxy)phenyl)diazenyl)phenol: This compound lacks the undecanol chain, making it less hydrophobic and potentially less effective in certain applications.
4-((4-(Hexyloxy)phenyl)diazenyl)benzoic acid: The presence of a carboxylic acid group instead of a hydroxyl group can alter its reactivity and solubility.
4-((4-(Hexyloxy)phenyl)diazenyl)aniline:
The uniqueness of this compound lies in its combination of a diazenyl group, a hexyloxy group, and an undecanol chain, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C29H44N2O3 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
11-[4-[(4-hexoxyphenyl)diazenyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C29H44N2O3/c1-2-3-4-13-24-33-28-19-15-26(16-20-28)30-31-27-17-21-29(22-18-27)34-25-14-11-9-7-5-6-8-10-12-23-32/h15-22,32H,2-14,23-25H2,1H3 |
InChI-Schlüssel |
WPVCFGMABSUIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


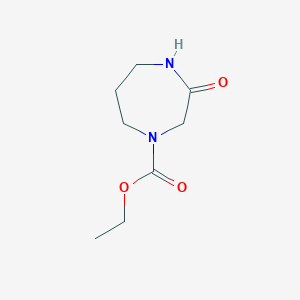

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)
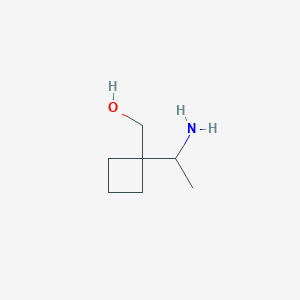
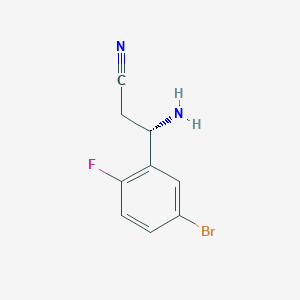
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
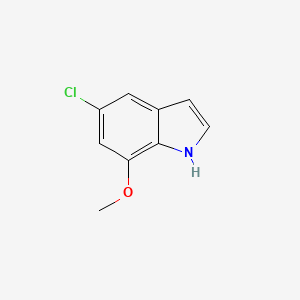

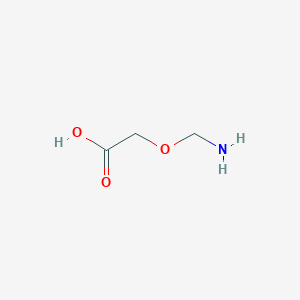
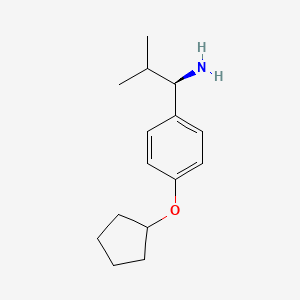

![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)
